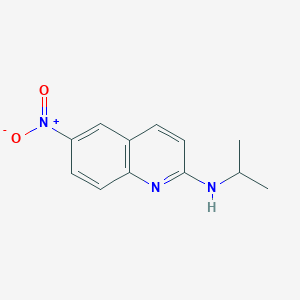
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a propan-2-yloxy group and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of the isoquinoline derivative reacts with propan-2-ol in the presence of an acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the isoquinoline core to introduce the oxo group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides .
Aplicaciones Científicas De Investigación
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in key biological processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
7-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the oxo group, affecting its oxidation-reduction potential.
1-Oxo-7-(methoxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7(2)18-8-5-10-9(3-4-14-12(10)15)11(6-8)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
PFFUYVIQSMJREF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(CCNC2=O)C(=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(Benzyloxy)imino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551720.png)


methanone](/img/structure/B8551744.png)

![N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B8551754.png)
![Tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8551759.png)





![6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepine](/img/structure/B8551806.png)
![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8551807.png)
